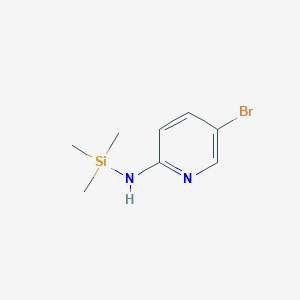
Methyloctylmalonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyloctylmalonic acid is a dicarboxylic acid derivative that features a methyl group and an octyl group attached to the malonic acid backbone. This compound is part of a broader class of malonic acid derivatives, which are known for their versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyloctylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with an appropriate alkyl halide in the presence of a base. For instance, the reaction of malonic acid with octyl bromide in the presence of sodium ethoxide can yield this compound. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Methyloctylmalonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are commonly employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted malonic acid derivatives.
科学研究应用
Methyloctylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of methyloctylmalonic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.
相似化合物的比较
Similar Compounds
- Methylmalonic acid
- Ethylmalonic acid
- Phenylmalonic acid
Uniqueness
Methyloctylmalonic acid is unique due to its longer alkyl chain (octyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that require these unique characteristics.
属性
分子式 |
C12H22O4 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
2-methyl-2-octylpropanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-3-4-5-6-7-8-9-12(2,10(13)14)11(15)16/h3-9H2,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
JCOIWOCAZLUYFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)(C(=O)O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(2,6-dichlorobenzyl)oxazolo[5,4-d]pyrimidine](/img/structure/B8305281.png)


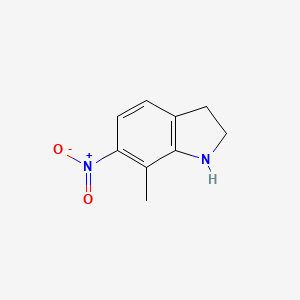
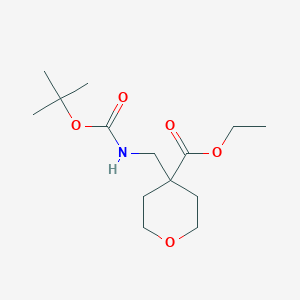
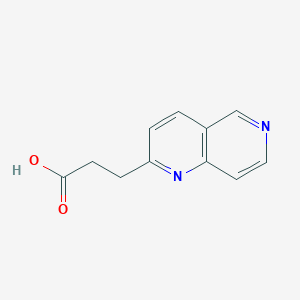

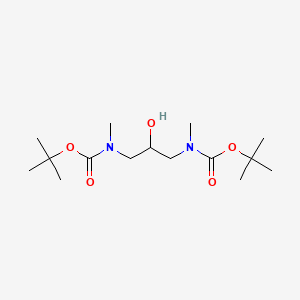

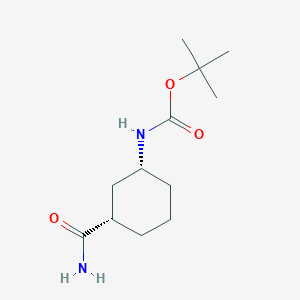
![5-[Tert-butyl(dimethyl)silyl]-4-(hydroxymethyl)-3-furaldehyde](/img/structure/B8305343.png)


